1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one
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Overview
Description
1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one typically involves the cyclization of hydrazides with various reagents. One common method is the reaction of hydrazides with aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis and solid-phase synthesis .
Chemical Reactions Analysis
1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its antiviral and antibacterial properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)9-3-5-10(6-4-9)11-13-12-8(2)15-11/h3-6H,1-2H3 |
InChI Key |
HMNPXMXREZQCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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